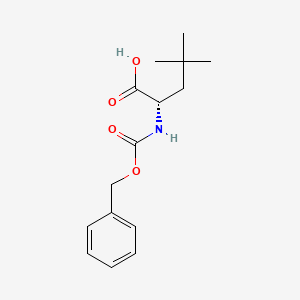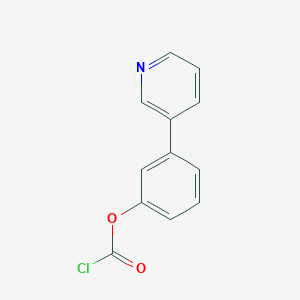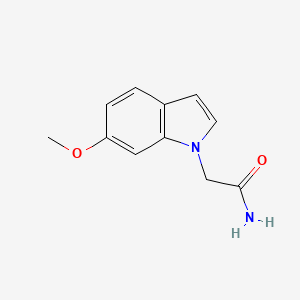
(S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, and a dimethyl-substituted pentanoic acid backbone. The compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA).
Formation of the Pentanoic Acid Backbone: The protected amino acid is then subjected to alkylation reactions to introduce the dimethyl groups at the 4-position. This can be achieved using reagents like methyl iodide (MeI) in the presence of a strong base such as sodium hydride (NaH).
Hydrolysis: The final step involves hydrolysis of the ester or nitrile intermediates to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Cbz group.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing the free amino group to participate in biochemical reactions. The dimethyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid: Similar structure but with one less methyl group.
(S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylbutanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid is unique due to its specific combination of the benzyloxycarbonyl protecting group and the dimethyl-substituted pentanoic acid backbone. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
CAS No. |
88319-44-2 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(2S)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)9-12(13(17)18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
InChI Key |
ARVUWUDYYMENSJ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-bromo-2,4-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B8282543.png)

![1-[(p-Aminophenyl)sulfonyl]-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B8282552.png)







![4-[(2-{[4-(Methyloxy)phenyl]oxy}ethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8282592.png)

![4-(4-Amino-phenyl)-1H-pyrazolo[3,4-c]pyridin-3-ylamine](/img/structure/B8282613.png)
